molecular formula C6H2ClF3N4 B11721727 6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B11721727
M. Wt: 222.55 g/mol
InChI Key: NWDXJPMMXAMUAF-UHFFFAOYSA-N
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Description

6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 3rd position on the triazolo[4,3-a]pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with various reagents. One common method involves the use of isocyanates in the presence of triethylamine as a base. The reaction is carried out in dichloromethane at room temperature, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of commercially available starting materials and reagents, ensuring cost-effectiveness and reproducibility. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the induction of the mitochondrial apoptotic pathway. This compound up-regulates pro-apoptotic proteins like Bax and down-regulates anti-apoptotic proteins like Bcl2, leading to the activation of caspase-3 and subsequent cell death .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
  • 1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
  • 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of both a chloro and a trifluoromethyl group, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential as a pharmacologically active compound .

Properties

Molecular Formula

C6H2ClF3N4

Molecular Weight

222.55 g/mol

IUPAC Name

6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C6H2ClF3N4/c7-3-2-14-4(1-11-3)12-13-5(14)6(8,9)10/h1-2H

InChI Key

NWDXJPMMXAMUAF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NN=C(N21)C(F)(F)F)Cl

Origin of Product

United States

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